![molecular formula C14H17ClN2O3 B5561144 2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related structures involves multiple steps, such as regioselective reactions including iodination, cyclization, and carboxylation, derived from similar benzoic acid derivatives. A typical synthesis might include conversion from nitrotoluenes or benzoquinones through processes like reduction, acylation, oxidation, and hydrolysis. These methods demonstrate the synthetic flexibility and complexity of compounds within this chemical family (Yang & Denny, 2002); (Jian, 2007).

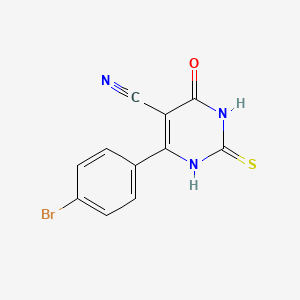

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-amino-5-chloropyridine-benzoic acid, exhibits specific interactions like hydrogen bonding, which helps in understanding the structural aspects of 2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid. These interactions play a crucial role in the crystal packing and overall stability of the molecule (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Chemical reactions and properties are influenced by the compound's functional groups and structural framework. For example, benzoic acid derivatives undergo processes like cyclohexadiene conversion, highlighting the chemical reactivity and potential transformations applicable to 2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid (Reiner, 1971).

Applications De Recherche Scientifique

Synthesis and Structural Insights

Research on similar compounds involves the synthesis and structural characterization of novel chemical entities. For example, studies on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones explore the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, yielding compounds with potential for further chemical and pharmacological investigation (Issac & Tierney, 1996).

Pharmacological Potential

Compounds with structural similarities to 2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid may exhibit diverse pharmacological activities. For instance, derivatives of salicylic acid, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have shown potential as alternatives to conventional drugs due to their COX-2 specificity, lower toxicity profiles, and anti-inflammatory, analgesic, and antiplatelet activities (Tjahjono et al., 2022).

Antioxidant and Biological Activities

Chlorogenic acid and its derivatives are extensively studied for their antioxidant, anti-inflammatory, and neuroprotective effects. Such compounds can modulate lipid metabolism and glucose regulation, showcasing the potential for treating metabolic-related disorders (Naveed et al., 2018).

Catalytic Applications

The research extends to the development of catalysts for selective functionalization of saturated C-H bonds, with metalloporphyrin catalysts facilitating C-O, C-N, and C-C bond formation. This illustrates the compound's potential role in synthetic chemistry for the development of complex molecules (Che et al., 2011).

Orientations Futures

The future directions for research on “2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid” could involve further exploration of its synthesis, chemical properties, and potential applications. Given the diverse range of biological activities exhibited by benzoic acid derivatives, this compound could potentially be of interest in fields such as medicinal chemistry .

Propriétés

IUPAC Name |

2-chloro-5-(cyclohexylcarbamoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-12-7-6-10(8-11(12)13(18)19)17-14(20)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEURXIKXZMSNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)

![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)